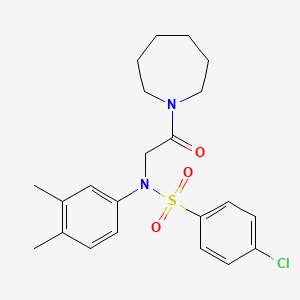![molecular formula C18H18BrN3OS B3536206 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3536206.png)
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as BPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPTB is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide exerts its biological effects by binding to the active site of enzymes and inhibiting their activity. It has been shown to form covalent bonds with cysteine residues in the active site of enzymes, leading to irreversible inhibition. The exact mechanism of action of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in bone resorption, protein degradation, and cancer cell growth. 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent enzyme inhibition at low concentrations. However, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has some limitations for use in lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide can form covalent bonds with other proteins in addition to its target enzyme, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide analogs with improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide as a tool for studying the function of specific enzymes in biological systems. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has potential as a therapeutic agent for a range of diseases, and further research is needed to explore its efficacy and safety in clinical trials.
Aplicaciones Científicas De Investigación
2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a range of enzymes, including cathepsin K, which is involved in bone resorption, and the proteasome, which is involved in protein degradation. 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to inhibit the growth of cancer cells and has potential as an anti-cancer agent. Additionally, 2-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-bromo-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c19-14-8-2-1-7-13(14)17(23)21-18(24)20-15-9-3-4-10-16(15)22-11-5-6-12-22/h1-4,7-10H,5-6,11-12H2,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTVZBSXVPCHNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3536127.png)
![11-(4-methoxyphenyl)-7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3536132.png)

![methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B3536142.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B3536151.png)
![4-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3536164.png)
![ethyl 4-[({[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B3536170.png)
![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B3536175.png)
![1-(diphenylmethyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B3536179.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-fluorophenyl)sulfonyl]-4-nitrobenzamide](/img/structure/B3536189.png)
![7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3536196.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzamide](/img/structure/B3536198.png)
![1,3-bis[(2,5-dimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3536214.png)
![3-[2-bromo-5-methoxy-4-(2-phenylethoxy)phenyl]acrylic acid](/img/structure/B3536217.png)